2-Cyano-3-(furan-3-yl)prop-2-enoic acid
Overview
Description
2-Cyano-3-(furan-3-yl)prop-2-enoic acid is a useful research compound. Its molecular formula is C8H5NO3 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Dyes : 2-Cyano-3-(furan-3-yl)prop-2-enoic acid derivatives have been synthesized and characterized for their potential use in dyes. These compounds show particular electronic properties and thermal stability, making them suitable for specific applications in dye chemistry (Kotteswaran, Pandian, & Ramasamy, 2016).
Green Organic Chemistry Synthesis : This compound has been used in green organic chemistry. Specifically, its ene-reduction by marine and terrestrial fungi has been studied, providing insights into environmentally friendly synthesis methods (Jimenez et al., 2019).
Chemical Reactions and Derivatives : The reactions of similar cyano-furan compounds with enamines have been explored, yielding amino derivatives of interest in chemical synthesis (Yasunami et al., 1981).
Thermodynamic Characteristics : The thermodynamic characteristics of ethyl-2-cyano-3-(furan-2-yl) prop-2-enoate derivatives have been studied, providing valuable data for their potential applications in various chemical processes (Kos et al., 2017).
Palladium-Catalyzed Reactions : These compounds have been utilized in palladium-catalyzed cyclization reactions, demonstrating their utility in synthesizing complex organic structures (Gu et al., 2007).
Antimicrobial Activity : Certain derivatives of 2-Cyano-3-(furan-3-yl)prop-2-enoic acid have shown antimicrobial properties, inhibiting the growth of various microorganisms (Balaz et al., 2008).
Synthesis and Photophysical Properties : Various studies have focused on synthesizing derivatives of 2-Cyano-3-(furan-3-yl)prop-2-enoic acid and analyzing their photophysical properties, indicating potential applications in materials science and photonics (Kumari et al., 2017).
properties
IUPAC Name |
(E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5H,(H,10,11)/b7-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMBMDUBGAVDIF-XVNBXDOJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=C(C#N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1/C=C(\C#N)/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(furan-3-yl)prop-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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